REACTION_CXSMILES
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[CH:1]1([N:6]2[C:10]3[C:11](OCC)=[N:12][CH2:13][CH2:14][C:9]=3[C:8]([CH2:18][CH3:19])=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25]([NH:27][NH2:28])=O>C(O)CCC>[CH:1]1([N:6]2[C:10]3[C:11]4[N:12]([C:25]([C:21]5[S:20][CH:24]=[CH:23][CH:22]=5)=[N:27][N:28]=4)[CH2:13][CH2:14][C:9]=3[C:8]([CH2:18][CH3:19])=[N:7]2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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|
Quantity
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3.739 kg
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Type
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reactant
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Smiles
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C1(CCCC1)N1N=C(C2=C1C(=NCC2)OCC)CC
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Name
|
|
Quantity
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2.237 kg
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Type
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reactant
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Smiles
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S1C(=CC=C1)C(=O)NN
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Name
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Quantity
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37 L
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Type
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solvent
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Smiles
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C(CCC)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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At this point, some 1-butanol was distilled off
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Type
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CUSTOM
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Details
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to remove water azeotropically
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Type
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CONCENTRATION
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Details
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The reaction was concentrated to a low volume and 4 gallons of methylene chloride (4 gal, 15 L)
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Type
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ADDITION
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Details
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was added
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Type
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WASH
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Details
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The organics were washed twice with 1 N HCl (8 gal, 30.3 L)
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Type
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CONCENTRATION
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Details
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concentrated by distillation to low volume
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Type
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ADDITION
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Details
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Isopropanol (16 L) was added to the
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Type
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CONCENTRATION
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Details
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concentrate
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Type
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TEMPERATURE
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Details
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the resulting slurry was cooled
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Type
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FILTRATION
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Details
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The product was collected by filtration and vacuum oven
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Type
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CUSTOM
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Details
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dried at 40° C
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Name
|
|
Type
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|
Smiles
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C1(CCCC1)N1N=C(C=2CCN3C(=NN=C3C12)C=1SC=CC1)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |